Cas no 329698-24-0 (N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- JS-0432
- SR-01000309563
- N-(4-bromo-2-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-BR-2-METHYL-PHENYL)-2-(4-METHYL-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE
- 329698-24-0
- AKOS001223716
- SR-01000309563-1
- Z19813790
-
- Inchi: 1S/C12H13BrN4OS/c1-8-5-9(13)3-4-10(8)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18)
- InChI Key: AMOGQGCSQNKLCX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)NC(CSC1=NN=CN1C)=O
Computed Properties
- Exact Mass: 339.99934g/mol
- Monoisotopic Mass: 339.99934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 85.1Ų
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616399-1mg |
N-(4-bromo-2-methylphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
329698-24-0 | 98% | 1mg |
¥464.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616399-2mg |
N-(4-bromo-2-methylphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
329698-24-0 | 98% | 2mg |
¥578.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616399-5mg |
N-(4-bromo-2-methylphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
329698-24-0 | 98% | 5mg |
¥529.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616399-10mg |
N-(4-bromo-2-methylphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
329698-24-0 | 98% | 10mg |
¥739.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616399-20mg |
N-(4-bromo-2-methylphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
329698-24-0 | 98% | 20mg |
¥1083.00 | 2024-05-19 |
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: A Promising Compound for Targeted Therapeutic Applications
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by the CAS number 329698-24-0, belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. The molecular framework of this compound is characterized by a 4-bromo-2-methylphenyl group attached to an acetyl amide moiety, while the 4-methyl-4H-1,2,4-triazol-3-yl sulfanyl group introduces additional functional complexity. This structural combination is critical for its potential therapeutic applications, as it allows for interactions with specific biological targets.
Recent studies have highlighted the importance of 1,2,4-triazole derivatives in modulating inflammatory pathways. The 4-methyl-4H-1,2,4-triazol-3-yl group in this compound is particularly noteworthy, as it may contribute to its anti-inflammatory properties. A 2023 publication in Journal of Medicinal Chemistry demonstrated that 1,2,4-triazole-based molecules can inhibit the activation of NF-κB, a key regulator of inflammatory responses. This mechanism is believed to be relevant to the activity of N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which may offer novel therapeutic strategies for chronic inflammatory diseases.
The 4-bromo-2-methylphenyl substituent in this compound is another critical element that influences its pharmacological profile. Bromine atoms are often used in drug design to enhance metabolic stability and improve bioavailability. A 2024 study published in European Journal of Medicinal Chemistry explored the impact of halogen substitution on the activity of phenyl derivatives. The research indicated that bromine atoms at the para position can significantly increase the compound's affinity for specific receptors, which is a crucial factor in its potential as a therapeutic agent.
One of the most promising aspects of N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its potential application in the treatment of neurodegenerative disorders. Recent preclinical studies have shown that compounds with 1,2,4-triazol moieties can cross the blood-brain barrier, a property that is essential for targeting neurological conditions. A 2023 study in Neuropharmacology reported that 1,2,4-triazole-based derivatives exhibited neuroprotective effects in Alzheimer's disease models by reducing amyloid-beta aggregation. This finding suggests that N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide could be a candidate for further investigation in this area.
The synthesis of N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves multiple steps, including the formation of the 4-methyl-4H-1,2,4-triazol-3-yl sulfanyl group. A 2024 paper in Organic & Biomolecular Chemistry described a novel approach to the synthesis of such compounds, emphasizing the importance of reaction conditions in achieving the desired stereochemistry. The successful synthesis of this compound is a critical step in its development as a therapeutic agent, as it allows for the optimization of its pharmacokinetic properties.
In addition to its potential in neurodegenerative diseases, N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide may also have applications in oncology. The 4-bromo-2-methylphenyl group has been shown to interact with certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy. A 2023 review in Cancer Research highlighted the role of 1,2,4-triazole derivatives in targeting cancer cells, suggesting that compounds like N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide could be developed into targeted therapies with minimal side effects.
The pharmacological activities of N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide are also influenced by its solubility and stability in biological systems. A 2024 study in Pharmaceutical Research investigated the impact of molecular modifications on the solubility of 1,2,4-triazole-based compounds. The results indicated that the presence of bromine atoms at the para position significantly enhances the solubility of these compounds, which is crucial for their effective delivery to target tissues.
As research on N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide progresses, its potential applications in various therapeutic areas continue to expand. The combination of the 4-bromo-2-methylphenyl and 4-methyl-4H-1,2,4-triazol-3-yl groups provides a unique molecular framework that may offer new insights into drug design. Future studies will likely focus on optimizing its pharmacological profile to enhance its therapeutic efficacy and safety profile.
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